[(3-Bromo-2-methoxyphenyl)methyl](ethyl)amine
Description
(3-Bromo-2-methoxyphenyl)methylamine (CAS: 1044256-84-9) is a brominated aromatic amine with the molecular formula C₉H₁₂BrNO and a molecular weight of 216.075 g/mol . Its structure features a 3-bromo-2-methoxyphenyl group attached to a methylamine backbone, where the amine nitrogen is substituted with an ethyl group. The methoxy group at the 2-position and bromo substituent at the 3-position create steric and electronic effects that influence reactivity and physical properties.
Properties
IUPAC Name |
N-[(3-bromo-2-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-12-7-8-5-4-6-9(11)10(8)13-2/h4-6,12H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYSSQIWGHYYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C(=CC=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Bromo-2-methoxyphenyl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure features a brominated methoxyphenyl group attached to an ethylamine moiety, which may influence its interactions with various biological targets, particularly neurotransmitter systems.
Chemical Structure and Properties
The molecular structure of (3-Bromo-2-methoxyphenyl)methylamine can be represented as follows:
- Chemical Formula : C11H14BrNO2
- Molecular Weight : 272.14 g/mol
The presence of the bromine atom and the methoxy group enhances the compound's solubility and stability, potentially impacting its pharmacological profile.
Preliminary studies indicate that (3-Bromo-2-methoxyphenyl)methylamine may interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. Compounds with similar structures have been investigated for their roles as antidepressants, anxiolytics, and antipsychotics. The unique combination of functional groups in this compound may facilitate specific interactions that alter neurotransmission pathways.
Pharmacological Effects
Research suggests that (3-Bromo-2-methoxyphenyl)methylamine exhibits a range of biological activities:
- Antidepressant Effects : Similar compounds have shown potential in alleviating depressive symptoms by modulating serotonin levels.
- Anxiolytic Properties : Interaction with GABAergic systems may contribute to anxiety reduction.
- Antipsychotic Potential : Dopaminergic modulation could be beneficial in treating psychotic disorders.
In Vitro Studies
In vitro assays are crucial for understanding the pharmacodynamics of (3-Bromo-2-methoxyphenyl)methylamine. These studies typically involve:
- Cell-Based Assays : Evaluating receptor affinity and activity through binding studies.
- Functional Assays : Measuring changes in cellular signaling pathways upon compound treatment.
Study 1: Interaction with Dopamine Receptors
A study conducted on various arylalkylamines revealed that compounds structurally similar to (3-Bromo-2-methoxyphenyl)methylamine exhibited significant binding affinity to D2 receptors. This suggests a potential role in modulating dopaminergic activity, which is critical for mood regulation and reward pathways .
Study 2: Antidepressant Activity
Another investigation assessed the antidepressant-like effects of related compounds in animal models. Results indicated that these compounds significantly reduced immobility time in forced swim tests, suggesting an enhancement in serotonergic transmission .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 272.14 g/mol |
| Solubility | Soluble in organic solvents |
| Receptor Affinity (D2) | High affinity |
| Antidepressant Activity | Significant |
| Anxiolytic Activity | Moderate |
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table compares (3-Bromo-2-methoxyphenyl)methylamine with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Hydrogen Bond Donors/Acceptors | Key Features/Applications | Reference |
|---|---|---|---|---|---|---|
| (3-Bromo-2-methoxyphenyl)methylamine | C₉H₁₂BrNO | 216.075 | Br (3), OCH₃ (2), ethyl (N) | 1 donor, 2 acceptors | Potential intermediate; steric hindrance at 2-position | |
| N-[(3-Bromo-4-chlorophenyl)methyl]ethylamine | C₉H₁₁BrClN | 248.560 | Br (3), Cl (4), ethyl (N) | 1 donor, 1 acceptor | Higher molecular weight; halogenated for enhanced stability | |
| (3-Bromo-4-fluorophenyl)methylamine | C₉H₁₁BrFN | 234.098 | Br (3), F (4), ethyl (N) | 1 donor, 2 acceptors | Fluorine enhances electronegativity and bioavailability | |
| (3-Bromothiophen-2-yl)methylamine | C₇H₁₀BrNS | 220.130 | Br (3), thiophene ring | 1 donor, 2 acceptors | Thiophene ring enables conjugation in materials | |
| Bis(3-methoxyphenyl)amine | C₁₄H₁₅NO₂ | 229.275 | OCH₃ (3,3') | 1 donor, 3 acceptors | High melting point (303°C); used in polymer synthesis | |
| Methyl diethanol amine (MDEA) | C₅H₁₃NO₂ | 119.163 | Tertiary amine, hydroxyls | 2 donors, 3 acceptors | CO₂ capture via chemisorption; industrial solvent |
Analysis of Structural and Functional Differences
Substituent Effects: Halogen Position: Bromine at the 3-position (as in the target compound) vs. 4-position (e.g., N-[(3-Bromo-4-fluorophenyl)methyl]ethylamine) alters electronic density. Bromine’s inductive effect decreases nucleophilicity of the amine, while fluorine’s electronegativity enhances polarity . Methoxy vs.
Amine Classification :
- The target compound is a primary amine (N-ethyl substitution), whereas MDEA is a tertiary amine . Primary amines exhibit higher nucleophilicity but lower CO₂ capture efficiency compared to tertiary amines like MDEA, which rely on steric protection for selective reactivity .
Hydrogen Bonding and Solubility: Compounds with hydroxyl groups (e.g., MDEA) or additional acceptors (e.g., bis(3-methoxyphenyl)amine) show higher solubility in polar solvents.
Applications: MDEA: Industrially validated for CO₂ adsorption (2.63 mmol/g capacity via chemisorption) . Thiophene Derivatives: Applied in optoelectronic materials due to conjugated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
